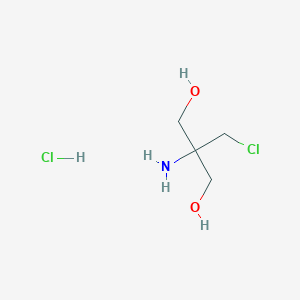
2-Amino-2-(chloromethyl)propane-1,3-diolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride is a chemical compound with the molecular formula C4H10ClNO2. It is a derivative of 2-amino-1,3-propanediol, where one of the hydroxyl groups is substituted with a chloromethyl group. This compound is often used in various chemical and biological research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride typically involves the chloromethylation of 2-amino-1,3-propanediol. This can be achieved through the reaction of 2-amino-1,3-propanediol with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out at a low temperature to prevent side reactions and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This compound can also act as a precursor for the synthesis of bioactive molecules that target specific pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-1,3-propanediol: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-amino-2-methyl-1,3-propanediol: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride is unique due to its chloromethyl group, which provides distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C4H11Cl2NO2 |
|---|---|
Molekulargewicht |
176.04 g/mol |
IUPAC-Name |
2-amino-2-(chloromethyl)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C4H10ClNO2.ClH/c5-1-4(6,2-7)3-8;/h7-8H,1-3,6H2;1H |
InChI-Schlüssel |
KZSDAQLWSFQZQU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)(CCl)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


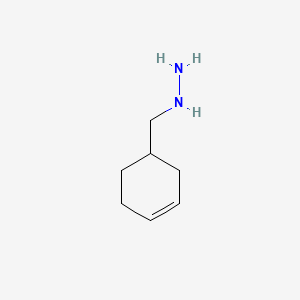
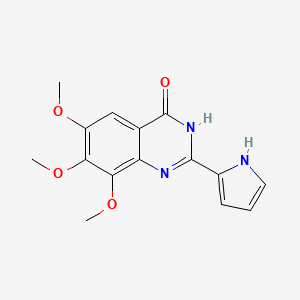
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)

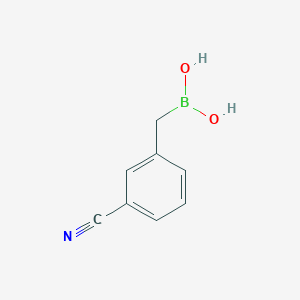
![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)
![3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride](/img/structure/B13579668.png)
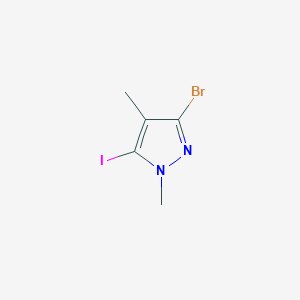
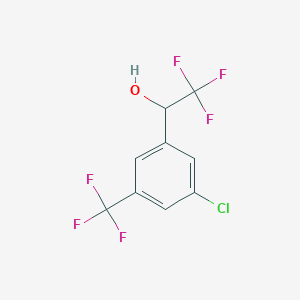
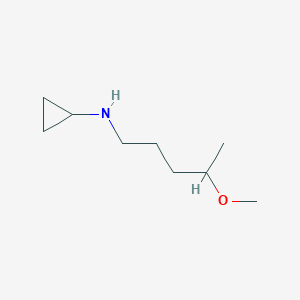

![(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide](/img/structure/B13579695.png)


